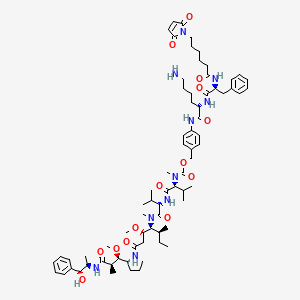
Mc-Phe-Lys-PAB-MMAE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mc-Phe-Lys-PAB-MMAE is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to link a monoclonal antibody to a cytotoxic drug, allowing for targeted delivery of the drug to specific cells, such as cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mc-Phe-Lys-PAB-MMAE involves multiple steps, starting with the preparation of the individual components: Mc-Phe, Lys, PAB, and MMAE. These components are then linked together through a series of chemical reactions, including peptide coupling and conjugation reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Mc-Phe-Lys-PAB-MMAE undergoes several types of chemical reactions, including:
Peptide Coupling: Formation of peptide bonds between amino acids.
Conjugation Reactions: Linking the drug to the antibody through the PAB linker
Common Reagents and Conditions
Common reagents used in these reactions include:
Carbodiimides: For peptide coupling.
N-Hydroxysuccinimide (NHS) Esters: For conjugation reactions.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)
Major Products
The major product formed from these reactions is the this compound conjugate, which can then be used to create ADCs for targeted drug delivery .
Scientific Research Applications
Mc-Phe-Lys-PAB-MMAE has several scientific research applications, including:
Chemistry: Used in the synthesis of ADCs for targeted drug delivery.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated as a potential treatment for various types of cancer.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems .
Mechanism of Action
Mc-Phe-Lys-PAB-MMAE exerts its effects by linking a cytotoxic drug (MMAE) to a monoclonal antibody through the PAB linker. The antibody targets specific antigens on cancer cells, allowing for selective delivery of the cytotoxic drug. Once inside the cancer cell, MMAE disrupts microtubule function, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Val-Cit-PAB-MMAE: Another drug-linker conjugate used in ADCs.
Mc-VC-PAB-SN38: A similar compound with a different cytotoxic drug (SN38) linked to the antibody
Uniqueness
Mc-Phe-Lys-PAB-MMAE is unique due to its specific combination of components, which allows for efficient and selective targeting of cancer cells. Its design ensures stability and effectiveness in drug delivery .
Properties
Molecular Formula |
C72H106N10O14 |
|---|---|
Molecular Weight |
1335.7 g/mol |
IUPAC Name |
[4-[[(2S)-6-amino-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-phenylpropanoyl]amino]hexanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C72H106N10O14/c1-13-47(6)64(57(94-11)43-61(86)81-41-25-31-56(81)66(95-12)48(7)67(88)74-49(8)65(87)52-28-19-15-20-29-52)79(9)71(92)62(45(2)3)78-70(91)63(46(4)5)80(10)72(93)96-44-51-33-35-53(36-34-51)75-68(89)54(30-22-23-39-73)77-69(90)55(42-50-26-17-14-18-27-50)76-58(83)32-21-16-24-40-82-59(84)37-38-60(82)85/h14-15,17-20,26-29,33-38,45-49,54-57,62-66,87H,13,16,21-25,30-32,39-44,73H2,1-12H3,(H,74,88)(H,75,89)(H,76,83)(H,77,90)(H,78,91)/t47-,48+,49+,54-,55-,56-,57+,62-,63-,64-,65+,66+/m0/s1 |
InChI Key |
FRPQRQTYROMYFD-RONWFJSWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCCCCN5C(=O)C=CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















